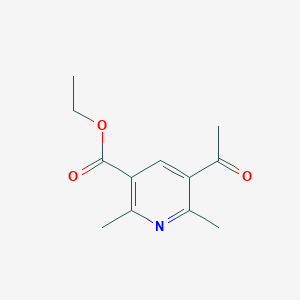

Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate

Description

Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate is a pyridine derivative characterized by a carboxylate ester at position 3, acetyl and methyl substituents at positions 5 and 2/6, respectively. This compound is structurally related to 1,4-dihydropyridines (DHPs), a class of molecules with pharmacological relevance (e.g., calcium channel blockers). The aromatic pyridine core differentiates it from its dihydro counterparts, which exhibit reduced stability due to non-aromaticity . Commercial availability highlights its utility as a synthetic building block in organic and medicinal chemistry .

Properties

IUPAC Name |

ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-5-16-12(15)11-6-10(9(4)14)7(2)13-8(11)3/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDJVXUDNDZUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate is a pyridine derivative that has garnered attention due to its potential biological activities. This compound's structure, featuring both an acetyl group and an ethyl ester, suggests diverse reactivity and possible therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of 221.25 g/mol. The compound's structure includes:

- Pyridine Ring : Central to its biological activity.

- Acetyl Group : Potentially enhances reactivity and interaction with biological targets.

- Carboxylate Functionality : May contribute to solubility and binding interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Between substituted pyridines and acetylating agents.

- Esterification : Reaction of carboxylic acids with alcohols under acidic conditions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance:

- Inhibition of Gram-positive Bacteria : Compounds in this class have shown significant inhibitory effects against Staphylococcus aureus, with some derivatives achieving over 50% inhibition at low concentrations .

Anticancer Activity

Preliminary research has suggested that this compound may possess anticancer properties:

- Cell Line Studies : In vitro studies demonstrated that derivatives exhibited cytotoxic effects on cancer cell lines such as HeLa and A549, with IC50 values in the micromolar range .

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation.

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with target proteins, suggesting a potential for drug development .

Case Studies

- Study on Antimicrobial Activity : A recent study focused on the synthesis of various pyridine derivatives, including this compound. The results showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Research : Another investigation into the anticancer properties revealed that certain analogs of this compound effectively inhibited growth in multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Comparative Analysis

The following table summarizes key characteristics and biological activities of this compound compared to related compounds:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Steric Hindrance : The 2,6-dimethyl substitution pattern minimizes steric clashes compared to 5,6-dimethyl derivatives, where adjacent methyl groups may hinder functionalization .

- Aromaticity vs. Reduced Forms: The aromatic pyridine form (target compound) exhibits greater stability than its 1,4-dihydro counterpart, which is prone to oxidation under mild conditions (e.g., with NaNO₂/HCl, yielding 63% pyridine product) .

Physicochemical Properties

- Stability : The aromatic pyridine form resists ring oxidation, unlike DHPs, which readily aromatize .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.